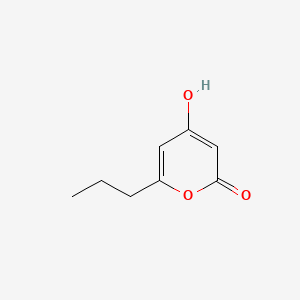

4-Hydroxy-6-propyl-pyran-2-one

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-hydroxy-6-propylpyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-2-3-7-4-6(9)5-8(10)11-7/h4-5,9H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARLWUMFTZMAEDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=CC(=O)O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50715798 | |

| Record name | 4-Hydroxy-6-propyl-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50715798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18742-94-4 | |

| Record name | 4-Hydroxy-6-propyl-2H-pyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18742-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-6-propyl-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50715798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Hydroxy 6 Propyl Pyran 2 One

Established Synthetic Routes to 4-Hydroxy-6-propyl-pyran-2-one and its Core Scaffoldurfu.rumdpi.com

The synthesis of 4-hydroxy-2-pyrones, including the 6-propyl substituted variant, is a significant area of research due to their role as versatile building blocks and their presence in numerous natural products. urfu.rumdpi.comencyclopedia.pub Methodologies for their synthesis are diverse, ranging from biomimetic approaches to modern transition-metal-catalyzed reactions. mdpi.com

De Novo Synthesis Approachesmdpi.com

De novo synthesis offers direct access to the 4-hydroxy-2-pyrone scaffold from acyclic precursors. mdpi.com These methods are valued for their flexibility in introducing various substituents onto the pyranone ring.

One notable de novo method involves the gold-catalyzed self-condensation of acetylenecarboxylic acids. For instance, the synthesis of 4-hydroxy-6-propyl-2-pyrone was achieved with a 56% yield using a catalyst system of 5% chloro(triphenylphosphine)gold(I) and 5% silver hexafluoroantimonate(V) in toluene (B28343) at room temperature. mdpi.com

Novel chemical strategies also include alkyne cyclizations using transition metal complexes and transformations involving ketenes, which provide straightforward pathways to the 4-hydroxy-2-pyrone core. urfu.rumdpi.com

Pyran Ring Construction Strategiesmdpi.com

The construction of the pyran-2-one ring is central to the synthesis of these compounds. Key strategies often mimic natural polyketide biosynthesis pathways. mdpi.comgrafiati.com

[4+2] Cycloaddition Reactions: The reaction of stable ketenes with dicarbonyl compounds represents a viable, though less common, strategy for constructing the 4-hydroxy-2-pyrone ring. mdpi.com For example, 5-carbomethoxy-4-hydroxy-6-methyl-2H-pyran-2-one can be synthesized from malonyl chloride and methyl acetoacetate. mdpi.com

Biomimetic Approaches: Many synthetic methods are biomimetic, reflecting the natural processes mediated by polyketide synthases. mdpi.com These often involve the cyclization of polycarbonyl compounds. urfu.ru

Cyclization Reactions and Their Mechanismsurfu.rumdpi.com

Cyclization reactions are the most prevalent methods for synthesizing the 4-hydroxy-2-pyrone scaffold. mdpi.com

Cyclization of 1,3,5-Tricarbonyl Compounds: This is the most common biomimetic strategy. mdpi.com It typically involves the condensation of acetoacetic esters with aldehydes, followed by oxidation. mdpi.com The process often utilizes bases like sodium hydride and/or n-butyllithium. mdpi.com The resulting 1,3,5-tricarbonyl compounds or their protected forms undergo intramolecular cyclization to yield the desired pyrone. mdpi.com

Recyclization of Acetals: Synthetic equivalents of dicarbonyl compounds, such as acetals, can be used. mdpi.com For instance, alkylation of certain derivatives with alkyl iodides produces substituted ketones that cyclize upon heating in toluene to form 4-hydroxy-2-pyrones. mdpi.com

Gold-Catalyzed Cyclization of Acetylenic 1,3-Dicarbonyl Compounds: Gold complexes can catalyze the cyclization of acetylenic ketoesters. The proposed mechanism involves the activation of the alkyne by the gold catalyst, followed by an intramolecular attack of the enolized dicarbonyl moiety to form the pyrone ring. mdpi.com

Intramolecular Reformatsky Reaction: The synthesis of related dihydropyran-2-ones can be achieved via the intramolecular cyclization of α-haloesters using a reducing agent like zinc metal. google.comgoogle.com This reaction forms the δ-lactone ring structure. google.com

| Reaction Type | Precursors | Key Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|---|

| Gold-Catalyzed Self-Condensation | Acetylenic carboxylic acids (e.g., hex-2-ynoic acid) | Chloro(triphenylphosphine)gold(I), Silver hexafluoroantimonate(V) | 4-Hydroxy-6-propyl-2-pyrone | mdpi.com |

| Cyclization of 1,3,5-Tricarbonyls | Acetoacetic esters and aldehydes | NaH, n-BuLi, DBU | 6-Alkyl-4-hydroxy-2-pyrones | mdpi.com |

| Recyclization of Acetals | Alkylated ketone derivatives | Heat (Toluene) | Substituted 4-hydroxy-2-pyrones | mdpi.com |

| [4+2] Cyclization | Stable ketenes and dicarbonyl compounds | - | Substituted 4-hydroxy-2-pyrones | mdpi.com |

| Intramolecular Reformatsky Reaction | α-Haloesters | Zinc, Magnesium | 3,6-Dialkyl-5,6-dihydro-4-hydroxy-pyran-2-ones | google.comgoogle.com |

Synthesis of Structural Analogues and Derivatives of 4-Hydroxy-6-propyl-pyran-2-oneurfu.ruencyclopedia.pubbenchchem.comresearchgate.netbeilstein-journals.org

The modification of the 4-hydroxy-2-pyrone scaffold is crucial for creating structural analogues with diverse properties. mdpi.comencyclopedia.pub These modifications can target either the side-chains or the pyran-2-one ring itself. mdpi.com

Side-Chain Elaboration and Functionalizationurfu.ruimist.ma

Modifying the substituents at various positions of the pyrone ring is a common strategy to generate analogues. mdpi.com

C-6 Position Modification: The alkyl group at the C-6 position, such as the propyl group in the title compound, can be modified. In many total syntheses of natural products, the modification of the methyl group of the readily available triacetic acid lactone (4-hydroxy-6-methyl-2H-pyran-2-one) via condensation reactions is a convenient strategy. mdpi.com A one-pot silyl-protection, lithiation, and subsequent alkylation sequence can be used to synthesize more complex 6-alkyl-4-hydroxy-2-pyrones. beilstein-journals.org

C-3 and C-5 Position Functionalization: The C-3 and C-5 positions are often targeted for electrophilic substitution reactions like bromination, iodination, acylation, and Michael additions. mdpi.com For instance, a one-pot, three-component reaction of 4-hydroxy-6-methyl-2H-pyran-2-one, various aldehydes, and 2-methylpyridine (B31789) under catalyst-free conditions yields 3-substituted derivatives. tandfonline.com

Modification of the Pyran-2-one Ring Systemmdpi.comimist.ma

The pyran-2-one ring itself is a reactive entity and can be chemically transformed to produce a wide array of derivatives, including fused heterocyclic systems. mdpi.comencyclopedia.pub

O-Functionalization: The hydroxyl group at the C-4 position is acidic and can be functionalized. beilstein-journals.org Mild and efficient methods for O-functionalization include the Mitsunobu reaction and oxa-Michael additions. beilstein-journals.org The Mitsunobu reaction, using triphenylphosphine (B44618) and an azodicarboxylate, allows for the coupling of the pyrone with various primary and secondary alcohols. beilstein-journals.org Oxa-Michael additions to activated alkenes and alkynes, often mediated by a base like DBU, can also be employed to form complex 2-pyronyl ethers. beilstein-journals.org These reactions typically require protection of the C-4 hydroxyl group for other modifications to proceed. mdpi.com

Ring Transformation Reactions: The pyran-2-one ring can act as a building block for more complex structures. mdpi.com For example, 4-hydroxy-6-methyl-2H-pyran-2-one reacts with o-phenylenediamine (B120857) under microwave irradiation, leading to the formation of 3-(benzimidazoyliden-2-yl)-6-methyl-2H-pyran-2,4-(3H)-dione through an intermediate that undergoes intramolecular cyclization. Palladium-catalyzed cyclization of propargylic carbonates with 4-hydroxy-2-pyrones can regioselectively yield substituted furo[3,2-c]pyran-4-one derivatives. acs.org Furthermore, a four-component reaction involving arylglyoxals, pyrazol-5-amines, aromatic amines, and 4-hydroxy-6-methyl-2H-pyran-2-one can construct complex, multicyclic pyrazolo[3,4-b]pyridines. acs.org

| Modification Type | Reactant(s) | Key Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| O-Functionalization (Mitsunobu) | 4-Hydroxy-6-alkyl-2-pyrone, Alcohol | Triphenylphosphine, DIAD/DEAD | 2-Pyronyl ether | beilstein-journals.org |

| O-Functionalization (Oxa-Michael) | 4-Hydroxy-6-alkyl-2-pyrone, Electron-deficient alkene/alkyne | DBU, THF, Microwave | 2-Pyronyl ether | beilstein-journals.org |

| C-3 Substitution | 4-Hydroxy-6-methyl-2H-pyran-2-one, Aldehyde, 2-Methylpyridine | Catalyst-free, Heat | 3-[1-Aryl(alkyl)-2-pyridin-2-yl-ethyl]-4-hydroxy-6-methyl-2H-pyran-2-one | tandfonline.com |

| Fused Ring Synthesis | 4-Hydroxy-6-methyl-2H-pyran-2-one, o-Phenylenediamine | Microwave irradiation | 3-(Benzimidazoyliden-2-yl)-6-methyl-2H-pyran-2,4-(3H)-dione | |

| Fused Ring Synthesis (Palladium-catalyzed) | 4-Hydroxy-2-pyrone, Propargylic carbonate | Palladium catalyst | Furo[3,2-c]pyran-4-one derivative | acs.org |

Stereoselective Synthesis of Chiral Analogues

The synthesis of chiral analogues of this compound is a significant area of research, driven by the importance of stereochemistry in determining the biological properties of molecules. Various strategies have been developed to control the stereochemistry at different positions of the pyranone ring and its substituents.

A notable approach involves the asymmetric synthesis of (6R)-4-hydroxy-6-substituted-δ-lactones. This has been achieved through the asymmetric reduction of a prochiral ketone using a (S)-(−)-diphenyl-prolinol/borane complex as a key step, allowing for the creation of lactones with high enantiomeric purity. Chemoenzymatic methods have also proven effective. For instance, the biotransformation of a dihydroxy ester using specific fungal or yeast strains can produce valuable chiral lactones like (4S,6R)-tetrahydro-4-hydroxy-6-phenyl-pyran-2-one.

An enantioselective process for producing 3,6-dialkyl-5,6-dihydro-4-hydroxy-pyran-2-ones has been developed, which is particularly useful for creating precursors for complex molecules. This process can involve the enantioselective reduction of a β-ketoester via hydrogenation with a chiral ruthenium catalyst, leading to a β-hydroxy ester that is then cyclized to the desired δ-lactone with high enantiomeric excess. Furthermore, an efficient and enantioselective synthesis for (4R, 6S)-4-hydroxy-6-hydroxymethyl-tetrahydropyran-2-one has been established, utilizing Sharpless asymmetric dihydroxylation as a critical step. nih.gov

Other advanced techniques include iodine-induced electrophilic cyclization (iodolactonization) and ring-closing metathesis, which have been applied in the total synthesis of complex natural pyranones. The stereoselective addition of organometallic reagents, such as Gilman or Grignard reagents, to dihydropyranone intermediates has been used to create trans-2,6-disubstituted tetrahydropyran-4-ones with high stereoselectivity. core.ac.uk

Table 1: Methodologies for Stereoselective Synthesis of Chiral Pyranone Analogues

| Methodology | Key Reagents/Steps | Target Chiral Feature | Reference |

|---|---|---|---|

| Asymmetric Reduction | (S)-(−)-Diphenyl-prolinol/borane | (6R)-configuration | researchgate.net |

| Chemoenzymatic Synthesis | Fungal/yeast strains | (4S,6R)-configuration | researchgate.net |

| Enantioselective Hydrogenation | Chiral Ruthenium Catalyst | (3S,6S) or (3R,6R)-configuration | |

| Sharpless Asymmetric Dihydroxylation | AD-mix-α or AD-mix-β | (4R, 6S)-configuration | nih.gov |

| Iodolactonization | Iodine (I₂) | Diastereoselective cyclization | |

| Michael Addition | Organocatalysts | Enantioselective C-C bond formation | core.ac.uk |

Advanced Chemical Transformations and Reactivity Studies

4-Hydroxy-2-pyrones are polyfunctional molecules possessing several electrophilic and nucleophilic centers, which dictate their broad application in organic synthesis. researchgate.net The reactivity of the this compound scaffold allows for a wide range of chemical modifications.

Electrophilic and Nucleophilic Reactions

The 4-hydroxy-2-pyrone ring exhibits dual reactivity. It can undergo electrophilic substitution at the C-3 and C-5 positions. researchgate.net Common electrophilic substitution reactions include halogenation (bromination, iodination), acylation, and alkylation. researchgate.net For related pyran-2-one derivatives, the carbon atoms at positions 2, 4, and 6 are identified as electrophilic sites. mdpi.comcdnsciencepub.com

Conversely, the carbon at the C-5 position acts as a nucleophilic center. mdpi.comcdnsciencepub.com This allows for Michael-type addition reactions. The hydroxyl group at C-4 can be O-acylated, for example with phenoxyacetyl chloride, which can then undergo rearrangement. researchgate.net Furthermore, the pyranone ring can be opened by various nucleophiles, such as amines and hydrazines, leading to the formation of different acyclic or heterocyclic structures. researchgate.netresearchgate.net

Oxidative and Reductive Transformations

The this compound molecule can undergo various oxidative and reductive transformations. The hydroxyl group at the C-4 position can be oxidized to yield the corresponding ketone. ambeed.com Oxidation can also target the side chain; for instance, the alkyl substituent at C-6 can be oxidized to form a carboxylic acid group, as seen in the formation of Csypyrones B from a related precursor. In some cases, dehydrogenation of the corresponding 5,6-dihydropyrone using reagents like N-bromosuccinimide (NBS) under UV light can be used to form the α,β-unsaturated lactone ring.

Reductive transformations are also common. The pyran-2-one ring system can be reduced to form dihydropyran derivatives. ambeed.com Reagents such as sodium borohydride (B1222165) (NaBH₄) are typically used for this purpose. ambeed.com These reductive processes are often stereoselective, providing access to chiral di- and tetrahydropyranones.

Multi-component Reactions and Conjugate Formation

Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form complex products. The 4-hydroxy-pyran-2-one scaffold is an excellent substrate for such reactions. Although many studies use the readily available 4-hydroxy-6-methyl-2H-pyran-2-one, the principles are directly applicable to the 6-propyl analogue.

A notable example is the tandem Knoevenagel–Michael reaction between an arylglyoxal, a barbituric acid derivative, and 4-hydroxy-6-methyl-2H-pyran-2-one to produce complex pyrimidine-pyrone conjugates. ambeed.com Another significant MCR involves the reaction of salicylaldehydes, malononitrile, and 4-hydroxy-6-methyl-2H-pyran-2-one, which efficiently yields medicinally relevant 2-amino-4H-chromene scaffolds with a pyranone substituent. Similarly, three-component reactions of aromatic aldehydes with two equivalents of 4-hydroxy-6-methyl-2H-pyran-2-one can produce arylbispyranylmethane derivatives. researchgate.net

The formation of direct conjugates is also a key transformation. For example, the reaction of N-methyl-4-(methylthio)-3-nitro-4H-chromen-2-amine with 4-hydroxy-6-methyl-2H-pyran-2-one furnishes 4H-chromene-pyrone conjugates in high yield.

Table 2: Examples of Multi-component Reactions (MCRs) with 4-Hydroxy-pyran-2-one Scaffolds

| MCR Type | Reactants | Product Scaffold | Reference |

|---|---|---|---|

| Knoevenagel-Michael | Phenylglyoxal hydrate, 1,3-Dimethylbarbituric acid, 4-hydroxy-6-methyl-2H-pyran-2-one | 5-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | ambeed.com |

| Chromene Synthesis | Salicylaldehydes, Malononitrile, 4-hydroxy-6-methyl-2H-pyran-2-one | 2-Amino-4-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-4H-chromene-3-carbonitriles | |

| Arylbispyranylmethane Synthesis | Aromatic aldehydes, 4-hydroxy-6-methyl-2H-pyran-2-one | Arylbis(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)methanes | researchgate.net |

Biosynthesis and Natural Product Origins of 4 Hydroxy 2 Pyrones, Including 4 Hydroxy 6 Propyl Pyran 2 One

Polyketide Biosynthesis Pathways

In nature, the assembly of 4-hydroxy-2-pyrones is orchestrated by large enzyme complexes known as polyketide synthases (PKSs). mdpi.com These enzymatic assembly lines build the carbon skeleton of polyketides through sequential Claisen-type condensations of small carboxylic acid units. mdpi.com The process begins with a "starter" unit, such as acetyl-CoA or propyl-CoA, and proceeds with the addition of "extender" units, most commonly malonyl-CoA. mdpi.com

The biosynthesis of polyketides, including the 4-hydroxy-2-pyrone scaffold, is primarily carried out by three main types of polyketide synthases.

Type I PKSs: These are large, multifunctional proteins with multiple catalytic domains arranged in modules. Each module is responsible for one cycle of polyketide chain extension. While involved in producing a vast range of complex polyketides, specific Type I PKS systems have been engineered to produce α-pyrone natural products. acs.org The conserved biosynthetic logic involves the cyclization of a triketide intermediate, which also serves to release the polyketide from the enzyme. researchgate.netacs.org

Type II PKSs: These are complexes of discrete, monofunctional proteins that work together iteratively to construct the polyketide chain. The 4-hydroxy-2-pyrone moiety is a common feature in polyketides generated through the biosynthetic engineering of Type II PKSs. nih.gov For instance, 6-substituted aromatic 4-hydroxy-2-pyrones, such as wailupemicins, are synthesized by Type II PKS enzymes. mdpi.com

Type III PKSs: These are typically smaller, homodimeric enzymes that act as standalone ketosynthases. They are the most common type of PKS associated with the biosynthesis of the 4-hydroxy-2-pyrone family of compounds in plants, fungi, and bacteria. mdpi.com Type III PKSs, such as 2-pyrone synthase (2PS), catalyze a two-step process involving condensation reactions followed by an intramolecular cyclization to form the characteristic pyrone ring. mdpi.compibb.ac.cn

Table 1: Comparison of Polyketide Synthase (PKS) Types in Pyron-2-one Biosynthesis

| PKS Type | Structure | Mechanism | Role in 4-Hydroxy-2-pyrone Synthesis |

|---|---|---|---|

| Type I | Large, modular, multifunctional enzymes | Assembly-line logic; each module for one extension | Engineered systems can produce α-pyrones; involves cyclization of a triketide intermediate. researchgate.netacs.org |

| Type II | Dissociable complex of monofunctional enzymes | Iterative use of catalytic domains | Generates aromatic polyketides, some featuring a 4-hydroxy-2-pyrone moiety through engineering. mdpi.comnih.gov |

| Type III | Homodimeric, single-domain enzymes | Iterative condensations and intramolecular cyclization | The most common pathway for this class, found in bacteria, fungi, and plants. mdpi.com |

The formation of the 4-hydroxy-2-pyrone ring is a conserved process involving specific enzymatic reactions. The general pathway catalyzed by Type III PKSs proceeds as follows:

Starter Unit Loading: The biosynthesis is initiated with an activated acyl-CoA starter unit (e.g., acetyl-CoA, butyryl-CoA for a propyl group).

Chain Elongation: The starter unit undergoes two successive decarboxylative condensations with an extender unit, typically malonyl-CoA. This builds a linear triketide or longer polyketide chain while it remains bound to the enzyme. researchgate.net

Cyclization and Release: The final and crucial step is an intramolecular cyclization of the polyketide intermediate. This reaction, often a Claisen-type or aldol (B89426) condensation, forms the six-membered heterocyclic ring and releases it from the synthase enzyme, resulting in the stable 4-hydroxy-2-pyrone structure. researchgate.net Enzymes like 2-pyrone synthase (2PS) from Gerbera hybrida have been shown to catalyze the formation of 4-hydroxy-6-methyl-2-pyrone (B586867) (triacetic acid lactone) from one molecule of acetyl-CoA and two molecules of malonyl-CoA. pibb.ac.cn

Type I, Type II, and Type III Polyketide Synthases

Identification and Characterization of Biosynthetic Precursors and Intermediates

The structural diversity of natural 4-hydroxy-2-pyrones stems from the variety of starter and extender units used by the PKS enzymes. For 4-hydroxy-6-propyl-pyran-2-one, the propyl substituent at the C-6 position indicates the use of a four-carbon starter unit, likely butyryl-CoA.

Key precursors and intermediates in the biosynthesis of 4-hydroxy-2-pyrones have been identified through isotopic labeling studies and genetic engineering of biosynthetic pathways.

Starter Units: These molecules initiate the polyketide chain. The specific starter unit determines the substituent at the C-6 position of the pyrone ring. mdpi.com

Extender Units: Malonyl-CoA is the most common extender unit, adding two carbons to the growing chain in each condensation step. mdpi.com

Key Intermediates: The linear poly-β-keto chain is a key intermediate that remains attached to the PKS enzyme before cyclization. The simplest natural 4-hydroxy-2-pyrones, triacetic acid lactone and tetracetic acid lactone, were crucial in elucidating the polyketide formation pathways. encyclopedia.pub

Table 2: Precursors for 4-Hydroxy-2-pyrone Biosynthesis

| Component | Example(s) | Role in Biosynthesis | Resulting Structural Feature |

|---|---|---|---|

| Starter Unit | Acetyl-CoA, Butyryl-CoA, Isovaleryl-CoA | Initiates the polyketide chain. mdpi.com | Determines the substituent at the C-6 position (e.g., methyl, propyl, isobutyl). researchgate.net |

| Extender Unit | Malonyl-CoA, Methylmalonyl-CoA | Extends the polyketide chain via condensation. mdpi.com | Forms the backbone of the pyrone ring. |

| Intermediate | Linear Triketide | The enzyme-bound precursor to the pyrone ring. researchgate.net | Undergoes intramolecular cyclization to form the final product. researchgate.net |

Chemoenzymatic and Biomimetic Synthesis Approaches

The elegance and efficiency of the natural biosynthetic pathways have inspired chemical synthesis strategies. mdpi.comdntb.gov.ua These approaches are broadly categorized as biomimetic or chemoenzymatic.

Biomimetic Synthesis: These methods imitate the key bond-forming strategy observed in nature. mdpi.com The most common biomimetic approach for synthesizing 4-hydroxy-2-pyrones is the cyclization of 1,3,5-tricarbonyl compounds or their synthetic equivalents. mdpi.comresearchgate.net This strategy mimics the final cyclization step catalyzed by PKS enzymes and provides straightforward access to the pyrone core structure. mdpi.com

Chemoenzymatic Synthesis: This approach combines chemical synthesis with biological catalysis, using isolated enzymes or whole-cell systems to perform specific transformations. Engineered microorganisms, such as E. coli, can be metabolically rewired to produce high-value pyrones. researchgate.net By expressing specific PKS genes (e.g., from plants or fungi) and ensuring a supply of the necessary precursors, both natural and "unnatural" polysubstituted 4-hydroxy-2-pyrones can be generated. mdpi.comresearchgate.net For example, introducing a Type III PKS like valerophenone (B195941) synthase into E. coli has enabled the production of compounds like 4-hydroxy-6-isobutyl-2-pyrone. researchgate.net These biotechnological methods are actively being developed for the sustainable production of these valuable chemicals from renewable feedstocks. mdpi.comdntb.gov.ua

Advanced Structural Elucidation and Analytical Characterization Methodologies

Spectroscopic Techniques for Structural Determination

Spectroscopy involves the interaction of electromagnetic radiation with matter, providing profound insight into molecular structure. Each type of spectroscopy probes different aspects of the molecule's constitution.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. ¹H NMR would identify the number of unique proton environments, their integration (ratio), and their connectivity through spin-spin coupling. For 4-Hydroxy-6-propyl-pyran-2-one, one would expect distinct signals for the propyl chain protons (CH₃, CH₂, CH₂), the vinyl proton on the pyranone ring, and the hydroxyl proton. ¹³C NMR would reveal the number of unique carbon atoms, including the carbonyl, enol, and aliphatic carbons.

Despite extensive searches, specific, published ¹H and ¹³C NMR chemical shift data for this compound are not available in the referenced scientific literature.

Table 1: Anticipated NMR Data for this compound (Hypothetical) This table is for illustrative purposes only, as experimental data is not available.

| Nucleus | Anticipated Chemical Shift (ppm) | Description |

|---|---|---|

| ¹H | δ 10-12 | Broad singlet, hydroxyl proton (O-H) |

| ¹H | δ 5.0-6.0 | Singlet, vinyl proton on pyranone ring (C₅-H) |

| ¹H | δ 2.2-2.6 | Triplet, methylene (B1212753) protons adjacent to ring (C₇-H₂) |

| ¹H | δ 1.4-1.8 | Sextet, central methylene protons (C₈-H₂) |

| ¹H | δ 0.8-1.1 | Triplet, terminal methyl protons (C₉-H₃) |

| ¹³C | δ 160-180 | Carbonyl and enolic carbons (C₂, C₄, C₆) |

| ¹³C | δ 90-110 | Vinylic and C-O carbons (C₃, C₅) |

| ¹³C | δ 20-40 | Propyl chain carbons (C₇, C₈) |

Infrared (IR) and Raman spectroscopies are complementary techniques that measure the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. For this compound, IR spectroscopy would be expected to show a broad absorption band for the O-H stretch (around 3400-2500 cm⁻¹), sharp C-H stretching bands from the propyl group (around 3000-2850 cm⁻¹), a strong carbonyl (C=O) stretch from the lactone ring (around 1720-1680 cm⁻¹), and C=C stretching vibrations from the pyranone ring (around 1650-1550 cm⁻¹).

Published, peer-reviewed IR and Raman spectra specific to this compound could not be identified.

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation patterns, can offer structural clues. High-Resolution Mass Spectrometry (HRMS) measures the m/z to a very high degree of accuracy, which allows for the determination of the exact elemental formula. For this compound (C₉H₁₂O₃), HRMS would confirm this formula by providing a highly precise mass measurement.

A search of the available literature and databases did not yield specific MS or HRMS data for this compound.

Table 2: Calculated Mass Data for this compound

| Parameter | Value | Description |

|---|---|---|

| Molecular Formula | C₉H₁₂O₃ | --- |

| Exact Mass | 168.0786 | The calculated monoisotopic mass, confirmable by HRMS. |

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. It is particularly useful for analyzing compounds with conjugated systems. The α,β-unsaturated lactone system in this compound would be expected to produce characteristic absorption maxima (λₘₐₓ) in the UV region, typically between 200 and 400 nm. The exact position of these maxima can be influenced by the solvent.

No specific experimental UV-Vis absorption data for this compound has been published in the reviewed sources.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Formula Confirmation

X-ray Crystallography for Solid-State Structure Determination

When a compound can be grown as a suitable single crystal, X-ray crystallography provides the most definitive structural information. It maps the electron density of the molecule in its solid state, revealing precise bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining the three-dimensional structure of a crystalline solid. The technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. This analysis yields a detailed atomic-level map of the molecule, confirming its connectivity and revealing its conformation and packing arrangement in the crystal lattice. Key data obtained includes the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions.

A comprehensive search of crystallographic databases indicates that the crystal structure of this compound has not been determined or publicly deposited. Therefore, no experimental data on its solid-state structure is available.

Analysis of Crystal Packing and Intermolecular Interactions

The solid-state arrangement of molecules, or crystal packing, is dictated by a network of intermolecular interactions. While specific crystallographic data for this compound is not extensively detailed in the reviewed literature, analysis of closely related 4-hydroxy-2-pyrone derivatives provides significant insight into the interactions that likely govern its crystal structure.

Tautomerism and Conformational Analysis of this compound

4-Hydroxy-2-pyrones are a class of heterocyclic compounds known to exhibit tautomerism, a phenomenon where molecules with the same molecular formula exist as a mixture of two or more structurally distinct isomers that can readily interconvert. encyclopedia.pub For this compound, two primary tautomeric forms are considered: the 4-hydroxy-α-pyrone (an enol form, specifically 4-hydroxy-6-propyl-2H-pyran-2-one) and the 2-hydroxy-γ-pyrone (2-hydroxy-6-propyl-4H-pyran-4-one). encyclopedia.pubnih.gov Due to the effective conjugation between the hydroxy group and the carbonyl group through the ring's double bonds, the 4-hydroxy-α-pyrone form is generally considered the major, more stable tautomer. encyclopedia.pub

Experimental Tautomer Population Studies

Direct experimental studies on the tautomeric population of this compound are not widely published. However, research on structurally similar compounds provides a robust model for its likely behavior. A detailed study on 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one, using quantum-chemical methods (DFT/B3LYP/6-311G**), calculated the free energies and populations of its two principal enol tautomers (designated A and B) in different solvents. scifiniti.comscifiniti.com The results indicated that the 4-hydroxy enol tautomer (Form A) is dominant. scifiniti.comscifiniti.com The population of the alternative tautomer (Form B) was found to increase in nonpolar solvents, although it remained the minor component. scifiniti.comscifiniti.com

| Tautomer Form | Population in Nonpolar Solvent (%) | Population in Polar Solvent (%) | Dominance |

|---|---|---|---|

| Form A (4-hydroxy enol) | >87% | Dominant | Major |

| Form B | <13% | Minor | Minor |

Table based on data for 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one.

Spectroscopic Signatures of Tautomeric Forms

Spectroscopic techniques are essential for identifying and distinguishing between tautomers. Infrared (IR) spectroscopy, in particular, is a powerful tool for this purpose, as the vibrational frequencies of key functional groups, especially the carbonyl (C=O) group, differ significantly between the tautomeric forms. nih.gov

A study involving DFT calculations to simulate the IR spectra of related hydroxypyrone compounds established clear markers for each tautomer. nih.gov The 4-hydroxy-α-pyrone form is characterized by a carbonyl stretching frequency (νC=O) at higher wavenumbers, while the 2-hydroxy-γ-pyrone form shows this frequency at a lower value. nih.gov This distinction arises from the different electronic environments of the carbonyl group in the two ring structures.

| Tautomeric Form | Calculated νC=O (cm⁻¹) | Expected Experimental Signature |

|---|---|---|

| 4-hydroxy-α-pyrone | 1780–1782 | No frequencies observed above 1700 cm⁻¹ for the γ-pyrone form |

| 2-hydroxy-γ-pyrone | 1682–1686 | Frequency appears in the 1682-1686 cm⁻¹ range |

This data demonstrates that experimental IR spectra showing no frequencies above 1700 cm⁻¹ are indicative of the 2-hydroxy-γ-pyrone form being present. nih.gov The calculation for the 4-hydroxy enol tautomer (the α-pyrone form) of a related compound was found to accurately reproduce the experimental IR and Raman spectra of the crystalline solid, confirming its dominance in that state. scifiniti.comscifiniti.com

Computational and Theoretical Investigations of 4 Hydroxy 6 Propyl Pyran 2 One

Quantum Chemical Calculations (DFT, TD-DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are fundamental in the computational study of molecular systems. nih.gov DFT is a method used to calculate the electronic structure of atoms, molecules, and solids, offering a favorable balance between accuracy and computational cost. nih.gov TD-DFT is an extension that allows for the calculation of excited-state properties. nih.gov These methods are instrumental in understanding the intrinsic properties of pyran-2-one derivatives.

Geometry optimization is a computational process to find the minimum energy arrangement of atoms in a molecule, which corresponds to its most stable three-dimensional structure. For pyran-2-one derivatives, DFT calculations are employed to achieve this. For instance, in a study on a similar compound, 3-(3,3-dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one, full geometry optimization was performed using the B3LYP functional with a 6-311G** basis set. scifiniti.com Such calculations have shown that the pyran ring in these types of molecules is essentially flat. scifiniti.com

The analysis of the electronic structure provides information on how electrons are distributed within the molecule. Natural Bond Orbital (NBO) analysis is one such technique used to characterize electronic properties. scifiniti.com These calculations can elucidate bond strengths, charge distribution, and intramolecular interactions, such as the formation of intramolecular hydrogen bonds, which are common in 4-hydroxypyran-2-ones. scifiniti.com

To illustrate the accuracy of these computational methods, calculated geometrical parameters are often compared with experimental data from X-ray diffraction. A study on a tautomer of a related pyran-2-one derivative showed a satisfactory agreement between the calculated bond lengths and the experimental X-ray data, as shown in the table below. scifiniti.com

Table 1: Comparison of Selected Calculated and Experimental Bond Lengths (in Å) for a Pyran-2-one Analog

| Bond | Calculated Length (Å) |

|---|---|

| O(3)–C(7) | 1.313 |

| O(4)–C(27) | 1.250 |

| C(6)–C(7) | 1.413 |

| C(6)–C(27) | 1.467 |

Data derived from studies on 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one. scifiniti.com

Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental spectra (like IR and Raman) to confirm the molecular structure. scifiniti.com Theoretical vibrational frequencies are calculated from the optimized geometry. scifiniti.commdpi.com These calculated frequencies are often scaled by a factor (e.g., 0.96 for the B3LYP/6-311G** level of theory) to better match experimental values. scifiniti.com

For example, the calculated IR and Raman spectra for the 4-hydroxy enol tautomer of a pyran-2-one analog were found to accurately reproduce the experimental spectra of the compound in its crystalline state. scifiniti.com Similarly, TD-DFT calculations can predict electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy. mdpi.com These calculations can identify the specific molecular orbitals involved in each electronic transition. mdpi.com

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and kinetic stability. irjweb.com The HOMO energy is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. irjweb.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify different aspects of reactivity. researchgate.netajchem-a.com These include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The power of an atom to attract electrons to itself.

Chemical Hardness (η): A measure of resistance to charge transfer.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

In a computational study of a related pyran-2-one, these descriptors were calculated for its different tautomeric forms, revealing how structural changes affect the molecule's reactivity. scifiniti.com The HOMO and LUMO in that molecule were found to be located primarily on the pyran ring. scifiniti.com

Table 2: Calculated Reactivity Descriptors for Tautomeric Forms of a Pyran-2-one Analog

| Descriptor | Form A (4-hydroxy) | Form B |

|---|---|---|

| Ionization Energy (I) | Lower | Higher |

| Electron Affinity (A) | Lower | Higher |

| Chemical Potential (μ) | Lower | Higher |

| Global Electrophilicity Index (ω) | Lower | Higher |

| Dipole Moment (M) | Higher | Lower |

| Global Softness (S) | Same | Same |

Data derived from studies on 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one. scifiniti.com

Prediction of Spectroscopic Parameters

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). arxiv.org This method is widely used in drug discovery to screen potential drug candidates and to understand how they interact with their biological targets at a molecular level.

Molecular docking simulations can estimate the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), between a ligand like 4-hydroxy-6-propyl-pyran-2-one and a protein's binding site. A more negative score generally indicates a stronger, more favorable interaction. This allows researchers to rank different compounds based on their potential to bind to a specific biological target.

Studies on related pyranone derivatives have explored their binding affinities with various enzymes and receptors. For example, derivatives of 4-hydroxy-6-methyl-2H-pyran-2-one have been docked against protein targets associated with Alzheimer's disease. researchgate.net In another study, a related pyran-2-one derivative, 2H-pyran-2-one, 5,6-dihydro-6-pentyl, was docked against several enzymes to explore its potential antioxidant, thrombolytic, anxiolytic, antidepressant, and anti-inflammatory activities. nih.gov

Table 3: Examples of Simulated Binding Affinities of Pyranone Derivatives with Biological Targets

| Pyranone Derivative | Protein Target (PDB ID) | Associated Activity | Binding Affinity (kcal/mol) |

|---|---|---|---|

| Azo dye of 4-hydroxy-6-methyl-2H-pyran-2-one | Protein Kinase | Anti-Alzheimer's | -9.01 |

| Azo dye of 4-hydroxy-6-methyl-2H-pyran-2-one | Acetylcholinesterase | Anti-Alzheimer's | -11.20 |

| 2H-pyran-2-one, 5,6-dihydro-6-pentyl | Human Peroxiredoxin 5 (1R4U) | Antioxidant | -5.1 |

| 2H-pyran-2-one, 5,6-dihydro-6-pentyl | Cyclooxygenase-2 (6COX) | Anti-inflammatory | -6.2 |

Data derived from molecular docking studies on related pyranone compounds. researchgate.netnih.gov

Beyond predicting binding affinity, molecular docking provides a detailed 3D model of the protein-ligand complex, which allows for the identification of key intermolecular interactions. These interactions, which stabilize the complex, typically include:

Hydrogen Bonds: The 4-hydroxy group on the pyran-2-one ring is a crucial functional group capable of forming strong hydrogen bonds with amino acid residues in the protein's binding pocket.

Hydrophobic Interactions: The propyl group at the 6-position can engage in hydrophobic (nonpolar) interactions with corresponding nonpolar residues of the protein.

π-π Stacking: The aromatic nature of the pyran ring can lead to stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

The success and nature of these interactions are highly dependent on the specific shape and chemical environment of the protein's binding pocket. arxiv.org Analysis of these binding modes is critical for understanding the mechanism of action and for the rational design of more potent and selective inhibitors.

Table 4: List of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one |

| 4-Hydroxy-6-methyl-2H-pyran-2-one |

| 2H-pyran-2-one, 5,6-dihydro-6-pentyl |

| Phenylalanine |

| Tyrosine |

Simulation of Binding Affinities with Biological Targets

In Silico Modeling for Structure-Activity Relationship (SAR) Prediction

In silico modeling is a cornerstone of modern drug discovery and materials science, allowing for the prediction of a molecule's biological activity based on its structure. For pyran-2-one derivatives, these computational techniques are used to build Structure-Activity Relationship (SAR) models, which correlate specific structural features with biological or chemical functions.

Detailed research findings from computational studies on pyran-2-one analogs reveal several key aspects of their reactivity and interaction with biological targets. DFT simulations are frequently used to calculate global and local reactivity descriptors. scifiniti.commdpi.com These descriptors, derived from Frontier Molecular Orbital (FMO) theory, include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). scifiniti.com The HOMO-LUMO gap, for example, is a critical indicator of kinetic stability; a smaller gap suggests higher reactivity. nih.gov For substituted pyrones, these calculations have shown that HOMO and LUMO are typically located on the pyran ring, indicating its central role in chemical interactions. scifiniti.com

Molecular docking is another powerful in silico tool used to predict the binding affinity and orientation of a ligand within the active site of a protein. researchgate.net This method has been applied to various pyran-2-one derivatives to explore their potential as therapeutic agents. For instance, in a study on new azo disperse dyes derived from 4-hydroxy-6-methyl-2H-pyran-2-one, a close analog of the title compound, molecular docking was used to predict their antimicrobial activity. researchgate.net The docking results aligned well with in-vitro experimental data, demonstrating the predictive power of such models. researchgate.net Similarly, docking studies on other pyran-based structures have been used to screen for antimycobacterial and anticancer activities, identifying key interactions, such as hydrogen bonds and hydrophobic contacts, between the compounds and target enzymes like DNA gyrase. researchgate.netresearchgate.net

Furthermore, in silico methods are employed to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of compounds, which is crucial for evaluating their potential as safe and effective drugs. researchgate.netdergipark.org.tr These predictions can flag potential issues like hepatotoxicity or mutagenicity early in the development process. dergipark.org.tr

| Parameter | Definition | Calculated Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.70 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.84 eV |

| Energy Gap (ΔE) | LUMO Energy - HOMO Energy | 4.86 eV |

| Chemical Potential (μ) | μ ≈ −(IE + EA)/2 | -4.27 eV |

| Hardness (η) | η ≈ (IE − EA) | 4.86 eV |

| Softness (S) | S = 1/η | 0.20 eV⁻¹ |

| Electrophilicity Index (ω) | ω = μ²/2η | 1.88 eV |

Nonlinear Optical (NLO) Properties and Computational Prediction

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property essential for applications in optoelectronics, including optical switching and frequency conversion. nih.gov Organic molecules with extensive π-conjugated systems, particularly those with a Donor-π-Acceptor (D-π-A) architecture, are of significant interest for NLO applications due to their large molecular hyperpolarizabilities. researchgate.netcsic.es The pyran-2-one scaffold has been incorporated into such chromophores, often acting as part of the π-conjugated spacer or as a component of the donor group. researchgate.netcsic.es

Computational prediction, primarily using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), is a vital tool for designing and screening potential NLO materials. nih.govrsc.org These methods allow for the calculation of key NLO parameters, including the linear polarizability (α), the first hyperpolarizability (β, also known as the second-order polarizability), and the second hyperpolarizability (γ). researchgate.netscirp.org The magnitude of these parameters, particularly β and γ, indicates the strength of the NLO response. scirp.org

Studies on various pyran-based systems have provided valuable insights into their structure-NLO property relationships. For example, research on chromophores containing a 4H-pyranylidene donor moiety has shown that the NLO response can be tuned by modifying the acceptor group or extending the π-system. csic.escsic.es Computational analyses reveal that intramolecular charge transfer (ICT) from the donor to the acceptor unit upon excitation is a key mechanism governing the NLO response. csic.es The efficiency of this ICT, and thus the magnitude of the hyperpolarizability, is sensitive to the electronic nature of the donor/acceptor groups and the length and type of the π-bridge. csic.escsic.es

Theoretical calculations for coumarin-based pyrano-chromene derivatives have shown that compounds with a smaller HOMO-LUMO energy gap tend to exhibit higher polarizability and hyperpolarizability values. nih.gov For instance, one such derivative with an energy gap of 5.168 eV was predicted to have a significantly larger second hyperpolarizability (γ) than a related compound with a larger gap of 6.308 eV. nih.gov These computational findings provide clear guidelines for the rational design of new, highly efficient pyran-based NLO materials. nih.govresearchgate.net

| NLO Parameter | Symbol | Predicted Value |

|---|---|---|

| Average Polarizability | ⟨α⟩ | 6.77005 × 10⁻²³ esu |

| First Hyperpolarizability | β | - |

| Second Hyperpolarizability | γtot | 0.145 × 10⁴ esu |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Modification and Activity Assessment

Systematic modification of the 4-Hydroxy-6-propyl-pyran-2-one structure has been a key strategy to explore and optimize biological activity. Research has shown that modifications at various positions of the pyran-2-one ring and its substituents can lead to significant changes in efficacy and potency.

One area of focus has been the modification of the C6-substituent. While the parent compound features a propyl group, studies on related 4-hydroxy-2-pyrones have shown that the nature and length of the alkyl chain at this position are critical. For instance, in the analogous cannabinoid series, which contains a pyran ring, increasing the length of the C3 side chain from a propyl group upwards generally correlates with an increase in cannabinoid receptor binding affinity, with chains of 5-8 carbons often being optimal. nih.gov This suggests that systematic elongation or branching of the propyl group in this compound could modulate its biological activity by altering hydrophobic interactions with target proteins. nih.gov

Another common modification involves introducing complex substituents at the C3 position. A patent for pyran-2-ones intended for treating hyperplasia describes derivatives such as 3-(Cyclopropyl-phenyl-methyl)-4-hydroxy-6-propyl-pyran-2-one. google.com This highlights how introducing bulky, sterically complex groups at the C3 position is a strategy for generating novel biological activities. google.com The reactivity of the C3 and C5 positions to electrophilic substitution allows for the creation of a diverse library of compounds for activity screening. researchgate.net

The table below summarizes the systematic modifications on pyran-2-one cores closely related to this compound and the observed impact on activity.

| Base Scaffold | Position of Modification | Modification | Impact on Biological Activity |

| 4-Hydroxy-pyran-2-one | C6 | Variation of alkyl chain length | Chain length correlates with receptor binding affinity. nih.gov |

| This compound | C3 | Addition of a cyclopropyl-phenyl-methyl group | Created compounds with potential for treating hyperplasia. google.com |

| 4-Hydroxy-6-methyl-pyran-2-one | C3 | Introduction of various aryl and alkyl groups | Used to generate compounds with herbicidal activity. mdpi.com |

| Dihydropyran-2-one | C6 | Introduction of a phenethyl group | Resulted in a compound with defined stereochemistry. |

Influence of Pyran-2-one Ring Substituents on Biological Activity

The substituents on the pyran-2-one ring play a pivotal role in defining the biological profile of this compound analogs. The electronic and steric nature of these substituents can drastically alter the compound's interaction with biological targets.

C4-Position: The 4-hydroxyl group is a key feature, contributing to the molecule's acidic nature and its ability to act as a hydrogen bond donor. Its modification, for example through etherification or esterification, can significantly impact activity. In many related heterocyclic systems, the presence and position of hydroxyl groups are critical for potent biological activity. scispace.com

C5-Position: The C5 position, being part of the conjugated system, is also important. Introduction of substituents here can influence the electronic distribution within the ring. For example, bromination can occur at this position, introducing a bulky, electron-withdrawing group that can alter binding to target molecules. google.com

C6-Position: As discussed previously, the substituent at the C6 position is a major determinant of activity. In a series of HMG-CoA reductase inhibitors based on a tetrahydro-4-hydroxy-2H-pyran-2-one core, substituents at the C6 position were systematically varied to optimize inhibitory activity. acs.org Longer alkyl chains at C6 in some pyranone series enhance antifungal potency, though this can also increase toxicity.

The following table details the influence of specific substituents on the biological activity of pyran-2-one derivatives.

| Position on Pyran-2-one Ring | Substituent Type | Influence on Biological Activity |

| C3 | Arylpropanoyl groups | Can be precursors to fused heterocyclic systems with different activities. researchgate.net |

| C3 | Phenoxyethylidene groups | Introduction of electron-withdrawing groups on the phenyl ring modulates herbicidal activity. mdpi.com |

| C5 | Bromo group | Alters electronic properties and steric profile. google.com |

| C6 | Phenyl vs. Propyl group | Defines the specific class of activity (e.g., hyperplasia treatment). google.com |

Role of Stereochemistry in Biological Efficacy

While this compound itself is an achiral molecule, the introduction of substituents or the reduction of the C5-C6 double bond can create one or more stereocenters. The spatial arrangement of atoms in these chiral derivatives is often critical for biological efficacy, as biomolecules like enzymes and receptors are themselves chiral. ijpsjournal.com

A key example is found in the 5,6-dihydropyran-2-one series. The synthesis of (R)-3-decanoyl-4-hydroxy-6-propyl-5,6-dihydro-2H-pyran-2-one highlights the importance of controlling the stereochemistry at the C6 position. The use of chiral catalysts in the synthesis allows for the selective production of one enantiomer, which is crucial as different enantiomers can have vastly different biological activities. ijpsjournal.com

In another example, the absolute stereochemistry of related natural products was established by synthesizing all possible diastereomers and comparing their properties. This underscores the principle that specific stereoisomers are often responsible for the observed biological effects. For instance, in a study on antiprotozoal 6-substituted-5,6-dihydro-alpha-pyrones, two isolated compounds were identified as the (6S) and (6R) isomers, respectively, indicating stereochemistry is a key feature of these natural products.

The development of synthetic routes to control the stereochemistry of pyran-2-one analogs is an active area of research, as it allows for a more precise understanding of SAR and the development of more selective and potent drugs. wgtn.ac.nz

| Compound/Analog Class | Chiral Center(s) | Significance of Stereochemistry |

| 5,6-Dihydropyran-2-ones | C6 | Asymmetric synthesis yields specific enantiomers, which is critical for targeted biological activity. |

| Natural 5,6-dihydro-α-pyrones | C5, C6 | Different isolated natural products possess distinct (6S) or (6R) configurations, implying stereospecific biological roles. |

| Substituted 2H-pyran-2-ones | C3 or side chain | Introduction of chiral substituents can lead to diastereomers with differing activities. |

Correlation of Electronic and Steric Properties with Activity

The biological activity of this compound derivatives is intrinsically linked to their electronic and steric properties. Quantitative Structure-Activity Relationship (QSAR) studies on related heterocyclic systems often reveal the importance of these parameters.

Electronic Properties: The electron distribution in the pyran-2-one ring is crucial for its reactivity and interaction with biological targets. The 4-hydroxyl group and the lactone functionality create a specific electronic profile. mdpi.com Substituents that are electron-donating or electron-withdrawing can modulate this profile. For instance, in a series of pyrano[4, 3-b]pyrans synthesized from 4-hydroxy-6-methyl-pyran-2-one, the electronic nature of substituents on an attached aromatic ring (e.g., nitro, methoxy (B1213986) groups) had a significant effect on their antitumor and antioxidant activities. researchgate.net This demonstrates that the electronic properties of peripheral groups can fine-tune the biological action of the core structure.

Steric Properties: The size and shape of the molecule and its substituents are critical for fitting into the binding sites of target proteins. Steric hindrance can prevent a molecule from adopting the necessary conformation for binding. mdpi.com Conversely, a bulky substituent might create favorable van der Waals interactions, enhancing affinity. The length of the alkyl chain at C6 is a prime example of a steric factor that directly correlates with activity in many pyran-2-one and related systems. nih.gov In one study, the order of activity for certain coumarin (B35378) analogs was methyl > H > propyl > benzyl, indicating a clear steric preference. scispace.com The catalytic activity of some imidazole-based complexes also depends not only on the nature of the substituents but also on their steric effects. openmedicinalchemistryjournal.com

These findings emphasize that a successful drug design strategy for this compound analogs must consider the interplay between electronic and steric factors to optimize interactions with the intended biological target.

Emerging Research Applications and Future Directions for 4 Hydroxy 6 Propyl Pyran 2 One Research

Application as Research Tools and Synthetic Intermediates

The inherent reactivity of the 4-hydroxy-2-pyrone core makes 4-hydroxy-6-propyl-pyran-2-one a versatile tool in synthetic organic chemistry. mdpi.com Its polyketide structure features several electrophilic and nucleophilic centers, allowing for a wide array of chemical transformations. mdpi.com

Building Blocks for Complex Organic Molecules

This compound serves as a foundational building block for the synthesis of more intricate molecular structures. The pyran-2-one ring system is a common precursor in the organic synthesis of a variety of natural and synthetic products. researchgate.net Chemists utilize these compounds as platform chemicals to produce functional chemical intermediates. researchgate.net The reactivity of the pyran-2-one core, particularly its electrophilic carbonyl groups, facilitates reactions with nucleophiles, paving the way for diverse synthetic pathways. This reactivity allows for pyran ring modifications or ring-opening transformations to create acyclic structures. mdpi.com

Development of Novel Heterocyclic Scaffolds

A significant application of pyran-2-one derivatives like this compound is in the construction of novel heterocyclic scaffolds. researchgate.net These derivatives are powerful starting materials for developing a wide range of heterocyclic systems that may be fused or linked to the original pyran nucleus.

Through various reactions, the pyran-2-one structure can be transformed into numerous other heterocyclic systems. In some cases, the pyran nucleus is retained and fused or linked to other rings, while in other reactions, the pyran ring undergoes rearrangement and opening under the influence of nucleophilic reagents. This versatility allows for the synthesis of a diverse library of heterocyclic compounds with potential applications in medicinal chemistry and materials science. orientjchem.orgbohrium.com

Table 1: Heterocyclic Systems Derived from Pyran-2-one Scaffolds This table summarizes the types of heterocyclic rings that can be synthesized using pyran-2-one derivatives as starting materials, as described in the literature.

| Ring Size | Resulting Heterocyclic System |

| Five-Membered Rings | Pyrrole, Furan, Thiophene, Pyrazole, Isoxazole, Thiazole, Imidazole, Benzimidazole, 1,3-Dioxolane |

| Six-Membered Rings | Pyran, Thiopyran, Pyridine, Pyridone, Pyrimidine, Quinoline, Quinoxaline, Quinazoline, 1,3-Oxazine, 1,4-Benzothiazine |

| Seven-Membered Rings | 1,4-Diazepine, 1,4-Thiazepine, 1,5-Benzodiazepine, 1,5-Benzothiazepine |

| Fused/Linked Systems | Pyrazolopyrimidine, Triazolopyrimidine, Pyridopyrimidine, Pyrazolopyridine, Pyrimidobenzimidazole |

Potential in Advanced Material Sciences

The unique electronic and structural properties of pyran-based molecules have led to their investigation in the field of advanced materials.

Development of Nonlinear Optical (NLO) Materials

This compound has been identified as a compound of interest in the development of nonlinear optical (NLO) materials. ambeed.com Organic NLO materials are sought after for their potential applications in high-speed information processing, optical frequency conversion, and photonics. These materials exhibit a nonlinear response to high-intensity light, such as that from pulsed lasers, which is crucial for technologies like second-harmonic generation (SHG). illinois.edu The effectiveness of an NLO material depends on both the molecular properties (hyperpolarizability) and the arrangement of molecules in the crystal lattice. mdpi.com Organic chromophores with non-centrosymmetric crystal structures are particularly promising for achieving large NLO effects. mdpi.com The exploration of pyran derivatives like this compound in this area points to their potential contribution to the next generation of optical technologies. bohrium.com

Discovery of Novel Biological Leads

In addition to its synthetic and material applications, the pyran-2-one scaffold is a key feature in the search for new biologically active compounds.

Herbicidal Lead Compounds

Research into structurally related pyran-2-one derivatives has uncovered their potential as novel herbicidal leads. Specifically, a series of compounds derived from 3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione were designed, synthesized, and evaluated for their herbicidal activity. mdpi.com

The results from greenhouse bioassays showed that many of these compounds exhibited significant pre-emergent herbicidal activity against a variety of common weeds. mdpi.com One promising derivative, APD-II-15, demonstrated over 60% inhibition of several weed species at an application rate of 187.5 grams per hectare. mdpi.com This compound was effective against weeds such as Abutilon theophrasti Medicus, Amaranthus retroflexus L., and Echinochloa crus-galli. mdpi.com Importantly, it also showed good crop safety for wheat, soybean, millet, and sorghum at higher dosages. mdpi.com Preliminary studies suggest that the mode of action may involve the disruption of carbon metabolism and cytoskeleton formation in the target weeds. mdpi.com These findings indicate that the pyran-2-one skeleton, as found in this compound, is a viable scaffold for the development of new herbicidal lead compounds for further optimization. mdpi.com

Table 2: Herbicidal Activity of a Lead Pyran-2-one Derivative (APD-II-15) This table presents the pre-emergent herbicidal efficacy of a representative pyran-2-one derivative against various weed species at a specific application rate, based on published research. mdpi.com

| Weed Species | Inhibition at 187.5 g/ha |

| Abutilon theophrasti Medicus | > 60% |

| Amaranthus retroflexus L. | > 60% |

| Echinochloa crus-galli | > 60% |

| Eragrostis curvula (Schrad.) Nees | > 60% |

| Avena fatua L. | > 60% |

| Cyperus difformis L. | > 60% |

| Chenopodium album L. | > 60% |

| Ixeris denticulata | > 60% |

| Plantago asiatica L. | > 60% |

| Capsella bursa-pastoris (Linn.) Medic | > 60% |

| Flaveria bidentis (L.) Kuntze | > 60% |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-hydroxy-2-pyrone |

| 2-hydroxy-4-pyrone |

| 3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione |

| APD-II-15 |

| Abutilon theophrasti Medicus |

| Amaranthus retroflexus L. |

| Echinochloa crus-galli |

| Eragrostis curvula (Schrad.) Nees |

| Avena fatua L. |

| Cyperus difformis L. |

| Chenopodium album L. |

| Ixeris denticulata |

| Plantago asiatica L. |

| Capsella bursa-pastoris (Linn.) Medic |

Challenges and Future Research Perspectives

The future of research into this compound is contingent on addressing current challenges and exploring new scientific frontiers. Key areas of focus include the development of more efficient and environmentally friendly synthetic methods, a deeper understanding of the mechanisms underlying its biological effects, and the identification of novel biological targets and applications.

The synthesis of 4-hydroxy-2-pyrones has traditionally faced challenges, including low yields and harsh reaction conditions. clockss.org However, recent advancements in synthetic organic chemistry offer promising avenues for more efficient and sustainable production of this compound.

Modern synthetic strategies are increasingly focused on "green chemistry" principles, which aim to reduce waste and energy consumption. For the synthesis of pyran derivatives, several innovative methods have been developed for related compounds, which could be adapted for this compound. These include:

Solvent-free reactions: Grinding techniques, which involve the reaction of starting materials in the absence of a solvent, have been successfully used for the synthesis of pyrano[4,3-b]pyrans from 4-hydroxy-6-methyl-2-pyran-2-one. researchgate.net This method is simple, fast, and environmentally friendly.

Novel Catalysts: The use of inexpensive and readily available catalysts, such as ammonium (B1175870) acetate, has proven effective in one-pot reactions. researchgate.net Other research has explored the use of ZnO nanoparticles and borax (B76245) as efficient catalysts for the synthesis of chromene and pyrano[4,3-b]pyran derivatives. researchgate.net

Biocatalysis: The use of enzymes in synthesis is a growing area of interest. For instance, bovine serum albumin (BSA) has been used as a green and efficient biocatalyst for the synthesis of various heterocyclic compounds. mdpi.com

Multicomponent Reactions (MCRs): MCRs, which involve the combination of three or more starting materials in a single step, offer a highly efficient route to complex molecules. mdpi.com These reactions are atom-economical and can significantly reduce the number of synthetic steps required.

A significant challenge in the synthesis of 4-hydroxy-6-alkyl-2-pyrones is the potential for the pyrone unit to degrade under harsh conditions, leading to variable yields. beilstein-journals.org The development of milder reaction conditions is therefore a key area of future research. Mild and efficient strategies for the O-functionalization of 4-hydroxy-6-alkyl-2-pyrones, such as oxa-Michael additions and the Mitsunobu reaction, have been developed and could be applied to the synthesis of more complex derivatives of this compound. beilstein-journals.org

The table below summarizes some of the green and efficient synthetic methods that could be explored for the synthesis of this compound and its derivatives.

| Synthetic Method | Key Features | Potential Advantages for this compound Synthesis |

| Solvent-free grinding | Reaction is carried out by grinding the reactants together without a solvent. | Reduced waste, faster reaction times, and lower energy consumption. |

| Novel Catalysts (e.g., ZnO, borax) | Use of inexpensive, efficient, and often reusable catalysts. | Cost-effective and environmentally friendly synthesis. |

| Biocatalysis (e.g., BSA) | Utilization of enzymes to catalyze reactions under mild conditions. | High selectivity and biodegradability of the catalyst. |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single synthetic step. | High atom economy, reduced number of purification steps, and increased efficiency. |

| Mild O-functionalization | Techniques like oxa-Michael additions and the Mitsunobu reaction. | Allows for the synthesis of complex derivatives under gentle conditions, preserving the pyrone ring. beilstein-journals.org |

Future research in this area should focus on adapting and optimizing these methods for the specific synthesis of this compound, aiming for high yields, scalability, and minimal environmental impact.

While the biological activities of various pyran derivatives have been reported, a detailed understanding of the mechanisms of action of this compound is still in its infancy. The pyran ring is a key structural feature in many biologically active natural products. iosrjournals.org The 4-hydroxy-2-pyrone moiety, in particular, is found in compounds with a wide range of biological activities, including antimicrobial and antitumor effects. beilstein-journals.orgresearchgate.net

The biological activity of 4-hydroxy-2-pyrones is thought to be related to their ability to interact with various biological targets. The hydroxyl group at the 4-position is particularly important, as it can form hydrogen bonds with target molecules. rsc.org The reactivity of the pyrone ring, including its potential for tautomerization, also plays a crucial role in its biological function. scifiniti.com

Future research should aim to elucidate the specific molecular targets of this compound and the signaling pathways it modulates. This could involve a combination of experimental and computational approaches:

In vitro assays: Testing the compound against a panel of enzymes and receptors to identify potential targets.

Cell-based assays: Investigating the effects of the compound on various cellular processes, such as cell proliferation, apoptosis, and cell cycle progression.

Computational modeling: Using techniques like molecular docking and density functional theory (DFT) to predict the binding of the compound to biological targets and to understand its electronic properties. mdpi.comresearchgate.net

A study on a related compound, 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one, used DFT calculations to characterize its tautomeric forms and predict their reactivity. scifiniti.com Such computational studies could provide valuable insights into the structure-activity relationships of this compound and guide the design of more potent analogs.

Understanding the metabolic fate of this compound is another critical area of research. For a related compound, predicted metabolic pathways include oxidation of the alkyl side chain and glucuronidation of the hydroxyl group. vulcanchem.com Investigating the metabolism of this compound will be essential for its potential development as a therapeutic agent.

The structural features of this compound suggest that it may have a broad range of biological activities, many of which remain to be explored. Research on related pyran derivatives has revealed a number of promising therapeutic applications.

Anticancer Activity: Fused pyran derivatives have emerged as promising candidates in cancer therapeutics. rsc.org They have been shown to inhibit cancer cell growth, induce apoptosis (programmed cell death), and disrupt essential cellular processes that are crucial for tumor progression. rsc.orgrsc.org For example, novel fused pyran derivatives have demonstrated potent anti-breast cancer activity. rsc.org Molecular docking studies have suggested that these compounds may target key proteins involved in cancer cell growth, such as EGFR, SRC, and GSK3B. rsc.org

Neuroprotective Effects: Pyran-based compounds are also being investigated for their potential in treating neurodegenerative diseases like Alzheimer's. nih.gov Some pyran derivatives have shown inhibitory activity against acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. nih.gov

Antimicrobial and Anti-inflammatory Activity: The 4-hydroxy-2-pyrone scaffold is present in natural products with known antimicrobial and anti-inflammatory properties. rsc.org For instance, pyran-2-ones with nitroaryl groups have shown activity against Gram-positive bacteria. vulcanchem.com

The table below outlines potential novel biological targets and applications for this compound based on research on related compounds.

| Potential Application | Potential Biological Target(s) | Rationale based on Related Compounds |

| Anticancer | EGFR, SRC, GSK3B, Tubulin | Fused pyran derivatives show efficacy against various cancer cell lines. rsc.orgrsc.org |

| Neuroprotection (e.g., Alzheimer's Disease) | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Pyran scaffolds are found in compounds with demonstrated AChE inhibitory activity. nih.gov |

| Antimicrobial | DNA gyrase | Nitroaryl-substituted pyran-2-ones exhibit antibacterial properties. vulcanchem.com |

| Anti-inflammatory | Enzymes involved in inflammatory pathways | The pyran-2-one motif is present in natural products with anti-inflammatory effects. rsc.org |

| Antiviral (e.g., HIV) | HIV protease | Some pyranone derivatives have been investigated as HIV protease inhibitors. scifiniti.com |

Future research should involve screening this compound and its derivatives against a wide range of biological targets to uncover new therapeutic opportunities. The synthesis of a library of related compounds with variations in the alkyl chain and other substituents will be crucial for establishing structure-activity relationships and identifying lead compounds for further development.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 4-Hydroxy-6-propyl-pyran-2-one, and what reaction conditions are critical for its preparation?

- Methodological Answer : The compound is synthesized via multicomponent reactions using ketones and aldehydes as precursors. Oxidation with potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) introduces hydroxyl groups, while sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce intermediates. Reaction temperatures (60–100°C) and solvent polarity (e.g., ethanol or DMF) significantly influence yield. Purification often involves column chromatography with silica gel .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the pyran ring structure, hydroxyl group position, and propyl substituent.

- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm) and hydroxyl (O-H, ~3200 cm) stretches.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular formula (e.g., CHO) .

Q. How does the substitution pattern on the pyran ring influence the compound’s stability?

- Methodological Answer : The hydroxyl group at the 4-position enhances hydrogen bonding, increasing solubility in polar solvents. The propyl chain at the 6-position introduces steric hindrance, affecting reactivity in nucleophilic substitutions. Stability under acidic/basic conditions can be assessed via pH-dependent degradation studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to achieve >90% yield in the synthesis of this compound?

- Methodological Answer :

- Temperature Control : Maintain 80–90°C during cyclization to minimize side reactions.

- Catalyst Screening : Use Lewis acids (e.g., ZnCl) to accelerate ring formation.

- Solvent Optimization : Polar aprotic solvents (e.g., acetonitrile) improve reaction kinetics.

- In-line Monitoring : Employ HPLC or TLC to track intermediate formation and adjust conditions dynamically .

Q. What strategies resolve contradictions in reported biological activities (e.g., antioxidant vs. pro-oxidant effects) of this compound?

- Methodological Answer :

- Dose-Response Studies : Test across concentrations (µM to mM) to identify activity thresholds.

- Structural Analog Comparison : Compare with derivatives (e.g., 4-Hydroxy-6-methyl-pyran-2-one) to isolate functional group contributions.

- Assay Standardization : Use standardized protocols (e.g., DPPH for antioxidants) to minimize variability between studies .

Q. How can X-ray crystallography clarify ambiguities in the spatial arrangement of substituents on the pyran ring?

- Methodological Answer : Single-crystal X-ray diffraction determines bond lengths, angles, and torsion angles, resolving tautomeric equilibria (e.g., keto-enol forms). For this compound, this confirms the planar pyran ring and hydrogen-bonding network between hydroxyl and carbonyl groups .

Q. What computational methods predict the reactivity of this compound in complex reaction environments?

- Methodological Answer :